molecular formula C22H23BrN4O3S B10966021 2-Bromo-6-methoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol

2-Bromo-6-methoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol

Cat. No.: B10966021
M. Wt: 503.4 g/mol
InChI Key: IEXANLHJVPKOBV-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a pentylsulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-Bromo-6-methoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol involves multiple steps, including the formation of the triazino-benzoxazepin core and the introduction of the bromine and methoxy groups. The synthetic route typically starts with the preparation of the triazino-benzoxazepin intermediate, followed by bromination and methoxylation reactions under controlled conditions. Industrial production methods may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the phenol group allows for oxidation reactions, leading to the formation of quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Bromo-6-methoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, leading to changes in their activity. The pentylsulfanyl group may also contribute to the compound’s overall biological activity by enhancing its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar compounds include other triazino-benzoxazepin derivatives with different substituents. For example:

  • 2-Bromo-6-methoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol
  • 2-Bromo-6-methoxy-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol These compounds share a similar core structure but differ in the length and nature of the sulfanyl group. The uniqueness of 2-Bromo-6-methoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol lies in its specific substituents, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C22H23BrN4O3S

Molecular Weight

503.4 g/mol

IUPAC Name

2-bromo-6-methoxy-4-(3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol

InChI

InChI=1S/C22H23BrN4O3S/c1-3-4-7-10-31-22-25-21-18(26-27-22)14-8-5-6-9-16(14)24-20(30-21)13-11-15(23)19(28)17(12-13)29-2/h5-6,8-9,11-12,20,24,28H,3-4,7,10H2,1-2H3

InChI Key

IEXANLHJVPKOBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)Br)O)OC)N=N1

Origin of Product

United States

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